1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of hydrochloric acid, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: A related compound with similar structural features but different reactivity and applications.
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: Another structurally related compound with distinct biological activities.
Uniqueness
1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Properties
Molecular Formula |
C6H13Cl2N3O |
---|---|
Molecular Weight |
214.09 g/mol |
IUPAC Name |
1-hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C6H11N3O.2ClH/c10-9-4-8-5-3-7-2-1-6(5)9;;/h7-8,10H,1-4H2;2*1H |
InChI Key |
RMDYCIZUIKNTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(CN2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.